3-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyprop-2-en-1-amine
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Overview
Description
3-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyprop-2-en-1-amine is a chemical compound that features a benzodioxole ring, which is a common structural motif in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyprop-2-en-1-amine typically involves the reaction of a benzodioxole derivative with a suitable amine under specific conditions. One common method involves the use of a Claisen-Schmidt condensation reaction between benzodioxole and an appropriate aldehyde, followed by the addition of a hydroxylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted benzodioxole derivatives .
Scientific Research Applications
3-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyprop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the hydroxylamine group can form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole core but differs in its functional groups, leading to different chemical properties and applications.
3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one: Another benzodioxole derivative with distinct structural features and biological activities.
Uniqueness
3-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyprop-2-en-1-amine is unique due to its combination of the benzodioxole ring and the hydroxylamine group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
70951-56-3 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)prop-2-enyl]hydroxylamine |
InChI |
InChI=1S/C10H11NO3/c12-11-5-1-2-8-3-4-9-10(6-8)14-7-13-9/h1-4,6,11-12H,5,7H2 |
InChI Key |
JHQRCTNMAKAWLR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CCNO |
Origin of Product |
United States |
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